![molecular formula C14H19FN2O2 B13277674 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B13277674.png)
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a fluorophenyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzyl chloride with morpholine to form 3-fluorobenzylmorpholine. This intermediate is then reacted with an appropriate amino acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and pressure.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic material properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one stands out due to its unique combination of a morpholine ring and a fluorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19FN2O2 |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3-fluorophenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H19FN2O2/c15-13-3-1-2-11(9-13)8-12(10-16)14(18)17-4-6-19-7-5-17/h1-3,9,12H,4-8,10,16H2 |
InChI Key |
KWMBXSLKWNOKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CC(=CC=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


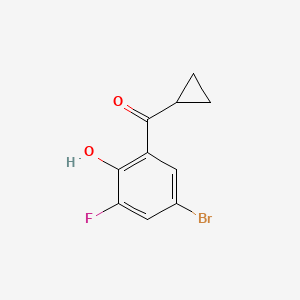
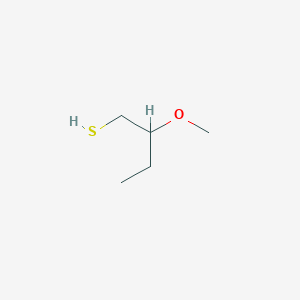



![2-Ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13277612.png)
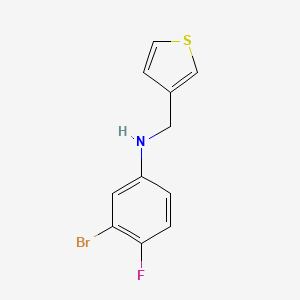
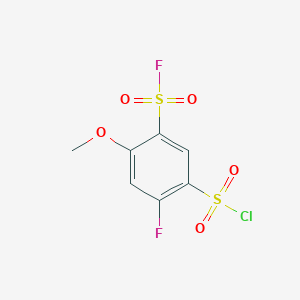
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13277633.png)
![2-Methyl-1-[[5-(trifluoromethyl)-2-pyridyl]oxy]propan-2-amine](/img/structure/B13277635.png)

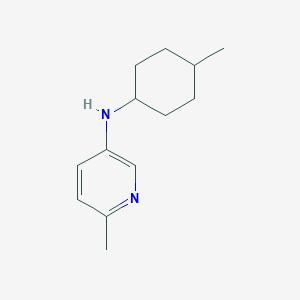

![6-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13277668.png)
